molecular formula C7H4N4O B2737641 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile CAS No. 425702-03-0

3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B2737641
CAS No.: 425702-03-0
M. Wt: 160.136
InChI Key: CIZFUHJORHHCMG-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound featuring a fused triazolo-pyridine core with a ketone group at position 3 and a nitrile group at position 4. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug discovery. Its reactivity is influenced by the electron-withdrawing nitrile and the conjugated triazolo system, which enable diverse functionalization and interactions with biological targets .

Properties

IUPAC Name

3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-1-2-6-9-10-7(12)11(6)4-5/h1-2,4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZFUHJORHHCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425702-03-0
Record name 3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of malononitrile with aldehydes, followed by cyclization with hydrazine derivatives. The reaction is often carried out in the presence of a catalyst such as triethylamine in a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green solvents and recyclable catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Derivatization Reactions

The carbonitrile group and triazole ring enable further functionalization:

Nucleophilic Substitution

  • At the nitrile group :

    • Hydrolysis to carboxylic acid derivatives under acidic/basic conditions (e.g., H₂SO₄/H₂O → 6-carboxamide).

    • Reaction with Grignard reagents to form ketones (e.g., R-MgX → 6-acyl derivatives).

Cycloaddition and Annulation

  • 1,3-Dipolar cycloaddition :

    • Reacts with azides to form tetrazolo[1,5-a]pyridine hybrids.

  • Oxidative annulation :

    • Forms fused pyrimidine systems under VO-based catalysis (e.g., 5-amino-7-aryl-triazolo[1,5-a]pyrimidines) .

Oxidation/Reduction

  • Oxidation :

    • The dihydro-pyridine ring undergoes dehydrogenation to form aromatic pyridine derivatives using DDQ or MnO₂.

  • Reduction :

    • Nitrile → amine via hydrogenation (H₂/Pd-C).

Catalyst-Dependent Reactions

Catalysts significantly influence reaction pathways and efficiency:

Catalyst Reaction Type Conditions Yield
NaOH (20 mol%)One-pot synthesisReflux, 30 min78%
[(VO)TPP][(TCM)₄]Solvent-free annulation100°C, 15 min92%
Chitosan-vanadium complexGreen synthesisMicrowave, 10 min85%

Vanadium-based catalysts enhance reaction rates and selectivity via Lewis acid activation of aldehydes .

Mechanistic Insights

  • Knoevenagel-Michael-cyclization cascade :

    • VO catalysts stabilize transition states through coordination with carbonyl groups .

    • Solvent-free conditions favor entropy-driven cyclization .

  • pH sensitivity :

    • Basic conditions (pH > 10) promote deprotonation of 3-amino-1,2,4-triazole, accelerating Michael addition.

Stability and Side Reactions

  • Thermal degradation : Prolonged heating (>100°C) leads to ring-opening or polymerization.

  • Competitive pathways :

    • In the absence of catalysts, malononitrile may undergo self-condensation instead of reacting with aldehydes .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazolo compounds exhibit significant antibacterial activity. For example, studies have shown that similar compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives were comparable to established antibiotics like ampicillin, indicating a promising avenue for developing new antimicrobial agents.

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
2e3216
Ampicillin168

These findings suggest that the structural components of triazolo derivatives enhance their interaction with bacterial targets, making them potential candidates for antibiotic development .

Antioxidant Activity

The antioxidant properties of triazolo derivatives have also been investigated. Compounds containing similar structural motifs have demonstrated effective radical scavenging capabilities against DPPH and hydrogen peroxide radicals. This suggests potential therapeutic applications in conditions related to oxidative stress .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazolo derivatives. For instance, a compound bearing a 4-oxo-pyridazinone moiety exhibited excellent anti-tumor activity against various cancer cell lines (A549, MCF-7, HeLa) with IC50 values indicating potent inhibition . This positions such compounds as promising candidates in cancer treatment protocols.

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial properties of triazolo derivatives showed that certain compounds exhibited MIC values comparable to traditional antibiotics. This research suggests that modifications in the chemical structure can significantly enhance antibacterial efficacy .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, a derivative was tested against multiple cancer cell lines and demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics. The compound's mechanism was further elucidated through cell cycle assays and apoptosis studies .

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves the inhibition of soluble epoxide hydrolase (sEH). sEH acts on lipid epoxides, such as epoxyeicosatrienoic acids (EETs), which are effectors of blood pressure and vascular permeability. By inhibiting sEH, this compound helps maintain the vasodilatory properties of EETs, leading to reduced blood pressure and improved vascular function .

Comparison with Similar Compounds

Structural Analogs in the [1,2,4]Triazolo[4,3-a]Pyridine Family

Several derivatives share the triazolo-pyridine backbone but differ in substituents and functional groups:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Synthesis Yield Key Features
3-(Piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (61) Piperidine-1-carbonyl C₁₃H₁₃N₅O 263.28 g/mol 41% Amide linkage enhances stability; moderate yield due to steric hindrance
Compound 62 () 4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine C₂₀H₁₄F₄N₅O 432.35 g/mol 98.5% Fluorinated aryl group improves lipophilicity; exceptionally high yield
LQG () 5-(Furan-2-ylmethylamino) C₁₂H₉N₅O 247.23 g/mol Not reported Furan moiety introduces hydrogen-bonding potential; amino group enhances solubility

Key Observations :

  • Substituent Impact : Fluorinated arylpiperidine groups (e.g., Compound 62) significantly increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
  • Synthetic Efficiency : Compound 62’s 98.5% yield highlights optimized coupling conditions compared to Compound 61’s 41% yield, likely due to reduced steric bulk in intermediates .

Heterocyclic Variants with Modified Cores

Compounds with alternative fused heterocycles exhibit distinct physicochemical and biological profiles:

  • 5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile (): Core Structure: Replaces triazolo with thiazolo ring, introducing sulfur. Synthesis: Formed via reaction of pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one derivatives.
  • Tetracyclic Pyrano[3,4-c]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyridines (): Core Structure: Additional pyrano and thieno rings fused to the triazolo-pyridine system. Synthesis: Derived from 5-mercapto-triazolo-pyridine precursors via cyclization. Properties: Extended conjugation enhances UV absorbance; thieno ring’s sulfur contributes to electron delocalization .

Functional Group Variations

  • N-Benzyl-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (L861-0527, ) :
    • Substituents : Benzoxazine and carboxamide groups.
    • Molecular Weight : 457.49 g/mol (vs. 247.23 g/mol for LQG).
    • Implications : High molecular weight may reduce oral bioavailability but improve target affinity due to extended π-π stacking interactions .

Biological Activity

The compound 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a member of the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Formation of the Pyridine Ring : This step may involve the condensation of appropriate precursors.
  • Final Modifications : The introduction of the carbonitrile group is usually performed via nucleophilic substitution or similar reactions.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of triazolo-pyridine have shown significant activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound demonstrated superior inhibition against c-Met kinase at nanomolar levels (IC50 = 48 nM), suggesting its potential as a targeted cancer therapy .

Antibacterial Activity

Another area of interest is the antibacterial properties of related triazole compounds. For example, novel derivatives have been synthesized that exhibit potent activity against gram-positive pathogens. One such compound was found to be two to four times more effective than Linezolid .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may modulate receptor activity that is crucial for tumor growth and metastasis.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antitumor Activity : A study involving compound 22i showed promising results in preclinical models, demonstrating significant tumor regression in xenograft models.
  • Case Study on Antibacterial Properties : Clinical isolates tested against synthesized derivatives indicated a marked reduction in bacterial load in infected models.

Q & A

Q. What are the common synthetic routes for 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Cyclocondensation : Reacting malononitrile derivatives with heterocyclic precursors (e.g., thiazol-4(5H)-one) under basic conditions forms the triazolopyridine core .
  • Coupling Reactions : Use of coupling agents like HBTU with substituted piperidines or aryl boronic acids in Pd-catalyzed cross-coupling reactions introduces substituents at specific positions .
  • Hydrolysis and Purification : Hydrolysis of ester intermediates (e.g., ethyl 6-bromo-triazolo[4,3-a]pyridine-3-carboxylate) with LiOH·2H₂O, followed by silica gel chromatography, yields the carbonitrile derivative .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, distinct shifts for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–170 ppm) are observed .
  • Mass Spectrometry (ESI MS) : Validates molecular weight and fragmentation patterns, particularly for halogenated or trifluoromethyl derivatives .
  • HPLC : Ensures purity (>95% by reverse-phase methods) and monitors reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in triazolopyridine synthesis?

  • Catalyst Selection : Iodine (I₂) catalyzes oxidative coupling of 2-aminopyridines with N-tosylhydrazones, achieving yields >80% under mild conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DME or CH₂Cl₂) enhance reactivity in Pd-mediated cross-couplings, while EtOAc/HOAc mixtures improve hydrogenation efficiency for piperidine intermediates .
  • Temperature Control : Reactions involving LiOH hydrolysis require controlled heating (60–80°C) to avoid decomposition .

Q. How can mechanistic studies resolve contradictions in proposed reaction pathways?

  • Isotopic Labeling : Use of ¹⁵N-labeled aminopyridines can track nitrogen incorporation during cyclocondensation .
  • Kinetic Analysis : Monitoring intermediates via in-situ IR or LC-MS identifies rate-determining steps (e.g., cyclization vs. coupling) .
  • Computational Modeling : DFT calculations predict regioselectivity in cyclization reactions, explaining preferential formation of 6-carbonitrile over 7-substituted analogs .

Q. How should researchers address spectral discrepancies in structurally similar derivatives?

  • 2D NMR Techniques : COSY and HSQC distinguish overlapping signals in crowded aromatic regions, especially for trifluoromethyl or halogenated analogs .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in studies of 6-chloro-3-(3-methylphenyl)-triazolo[4,3-b]pyridazine .
  • Comparative Analysis : Contrast NMR data with structurally defined analogs (e.g., tert-butyl-protected intermediates) to assign peaks accurately .

Q. What methodologies evaluate the biological activity of triazolopyridine derivatives?

  • Enzyme Assays : Test inhibition of target enzymes (e.g., retinol-binding proteins) using fluorescence polarization assays with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) assess minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify cell viability post-treatment with derivatives .

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